molecular formula C20H24N4 B14861610 N',N'-Diethyl-N-(2-(pyridin-3-yl)quinolin-4-yl)ethane-1,2-diamine

N',N'-Diethyl-N-(2-(pyridin-3-yl)quinolin-4-yl)ethane-1,2-diamine

Cat. No.: B14861610
M. Wt: 320.4 g/mol
InChI Key: PSOSXXITGCKACF-UHFFFAOYSA-N
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Description

  • Starting materials: Quinoline core and pyridine derivatives.
  • Reaction: Nucleophilic substitution or coupling reactions.
  • Conditions: Use of palladium catalysts and base (e.g., potassium carbonate) in an inert atmosphere.
  • Step 3: Addition of Diethylaminoethyl Side Chain

    • Starting materials: Intermediate from step 2 and diethylaminoethyl chloride.
    • Reaction: Alkylation reaction.
    • Conditions: Use of a strong base (e.g., sodium hydride) in an aprotic solvent (e.g., dimethylformamide).
  • Industrial Production Methods

    Industrial production of N-[2-(diethylamino)ethyl]-2-(pyridin-3-yl)quinolin-4-amine may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing costs, and ensuring environmental safety. Continuous flow reactors and automated synthesis platforms are often employed to achieve these goals.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of N-[2-(diethylamino)ethyl]-2-(pyridin-3-yl)quinolin-4-amine typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the pyridine ring and the diethylaminoethyl side chain. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

    • Step 1: Synthesis of Quinoline Core

      • Starting materials: Aniline derivatives and β-ketoesters.
      • Reaction: Friedländer synthesis, which involves the condensation of aniline derivatives with β-ketoesters in the presence of an acid catalyst.
      • Conditions: Reflux in ethanol or acetic acid.

    Chemical Reactions Analysis

    Types of Reactions

    N-[2-(diethylamino)ethyl]-2-(pyridin-3-yl)quinolin-4-amine can undergo various chemical reactions, including:

      Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

      Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

      Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the pyridine and quinoline rings.

    Common Reagents and Conditions

      Oxidation: Potassium permanganate in acidic or neutral medium.

      Reduction: Lithium aluminum hydride in dry ether.

      Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

    Major Products Formed

      Oxidation: Formation of quinoline N-oxide derivatives.

      Reduction: Formation of reduced quinoline derivatives.

      Substitution: Formation of halogenated or nitrated quinoline derivatives.

    Scientific Research Applications

    N-[2-(diethylamino)ethyl]-2-(pyridin-3-yl)quinolin-4-amine has a wide range of applications in scientific research:

      Chemistry: Used as a building block for the synthesis of more complex molecules.

      Biology: Studied for its potential as a fluorescent probe due to its unique photophysical properties.

      Medicine: Investigated for its potential as an anticancer agent, antimicrobial agent, and in the treatment of neurological disorders.

      Industry: Used in the development of dyes, pigments, and other specialty chemicals.

    Mechanism of Action

    The mechanism of action of N-[2-(diethylamino)ethyl]-2-(pyridin-3-yl)quinolin-4-amine involves its interaction with specific molecular targets and pathways:

      Molecular Targets: The compound can bind to DNA, enzymes, and receptors, affecting their function.

      Pathways Involved: It may interfere with cell signaling pathways, leading to apoptosis in cancer cells or inhibition of microbial growth.

    Comparison with Similar Compounds

    Similar Compounds

    • N-[2-(dimethylamino)ethyl]-2-(pyridin-3-yl)quinolin-4-amine
    • N-[2-(diethylamino)ethyl]-2-(pyridin-2-yl)quinolin-4-amine
    • N-[2-(diethylamino)ethyl]-2-(pyridin-4-yl)quinolin-4-amine

    Uniqueness

    N-[2-(diethylamino)ethyl]-2-(pyridin-3-yl)quinolin-4-amine is unique due to the specific positioning of the pyridine ring and the diethylaminoethyl side chain, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various fields.

    Properties

    Molecular Formula

    C20H24N4

    Molecular Weight

    320.4 g/mol

    IUPAC Name

    N',N'-diethyl-N-(2-pyridin-3-ylquinolin-4-yl)ethane-1,2-diamine

    InChI

    InChI=1S/C20H24N4/c1-3-24(4-2)13-12-22-20-14-19(16-8-7-11-21-15-16)23-18-10-6-5-9-17(18)20/h5-11,14-15H,3-4,12-13H2,1-2H3,(H,22,23)

    InChI Key

    PSOSXXITGCKACF-UHFFFAOYSA-N

    Canonical SMILES

    CCN(CC)CCNC1=CC(=NC2=CC=CC=C21)C3=CN=CC=C3

    Origin of Product

    United States

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